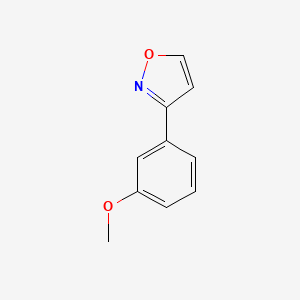

3-(3-Methoxyphenyl)isoxazole

Description

Significance of Isoxazole (B147169) Scaffolds in Modern Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery and materials science. google.comacgpubs.orgwpmucdn.comnih.govresearchgate.net Its significance stems from the unique chemical properties imparted by the heteroatoms, which allow for a range of interactions with biological targets. The isoxazole core is found in several commercially available drugs, highlighting its therapeutic relevance. researchgate.net

Researchers are drawn to isoxazole derivatives due to their broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. google.comnih.gov The versatility of the isoxazole ring allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening and the development of structure-activity relationships (SAR). researchgate.net Advances in synthetic methodologies, such as 1,3-dipolar cycloaddition reactions and metal-catalyzed processes, have made a wide array of substituted isoxazoles more accessible for research. nih.govnih.gov This has facilitated the design of more complex and potent bioactive molecules. google.com

Overview of (Methoxyphenyl)isoxazole Derivatives in Scientific Inquiry

Within the broad class of isoxazoles, derivatives containing a methoxyphenyl group have been a subject of scientific investigation. The methoxy (B1213986) group can influence the electronic properties and metabolic stability of the molecule, making it a valuable substituent in drug design.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H9NO2 |

|---|---|

Poids moléculaire |

175.18 g/mol |

Nom IUPAC |

3-(3-methoxyphenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(7-9)10-5-6-13-11-10/h2-7H,1H3 |

Clé InChI |

WZMOHFWIXGSMMD-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC(=C1)C2=NOC=C2 |

Origine du produit |

United States |

The Profile of 3 3 Methoxyphenyl Isoxazole

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| CAS Number | 1093649-61-6 |

Cyclocondensation Reactions

Synthesis

While specific, detailed reports on the synthesis of this compound are not extensively available in peer-reviewed literature, its synthesis can be inferred from general methods for preparing 3-aryl isoxazoles. Common synthetic routes include:

Nitrile Oxide Cycloaddition: This is a widely used method for forming the isoxazole (B147169) ring. It typically involves the reaction of a nitrile oxide with an alkyne. For the synthesis of this compound, this would likely involve the reaction of 3-methoxybenzonitrile (B145857) oxide with acetylene.

Reaction of Chalcones: The synthesis can also proceed from a corresponding chalcone (B49325) precursor, which is then reacted with hydroxylamine (B1172632) to form the isoxazole ring.

Role in Synthetic Chemistry

The primary documented role of this compound is as an intermediate in the synthesis of more complex heterocyclic systems. A notable example is its use in the preparation of substituted pyrrolopyrimidines. google.com These larger molecules have been investigated as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein channel that, when defective, leads to cystic fibrosis. google.com In this context, the this compound moiety forms a key part of the larger molecular scaffold being assembled for biological evaluation. google.com

The utility of this compound as a building block underscores the importance of seemingly simple heterocyclic molecules in the pipeline of drug discovery and development.

Structural Elucidation and Characterization in 3 3 Methoxyphenyl Isoxazole Research

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable tools in the structural elucidation of 3-(3-Methoxyphenyl)isoxazole derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, researchers can deduce a wealth of information about their molecular structure.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound and its analogs.

In the ¹H NMR spectrum of 5-(3-methoxyphenyl)-3-phenylisoxazole, the isoxazole (B147169) proton appears as a singlet at 6.81 ppm. The aromatic protons of the phenyl and methoxyphenyl rings resonate in the range of 7.33 to 7.89 ppm, while the methoxy (B1213986) group protons give a characteristic singlet at 3.86 ppm. rsc.org For a related compound, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, the ¹H NMR spectrum shows the isoxazole proton as a singlet at 6.75 ppm. rsc.org The aromatic protons appear as multiplets and doublets between 6.95 and 7.76 ppm, and the methoxy protons are observed as a singlet at 3.83 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For 5-(3-methoxyphenyl)-3-phenylisoxazole, the carbon signals are observed at specific chemical shifts, confirming the presence of the isoxazole ring, the two aromatic rings, and the methoxy group. The isoxazole carbons resonate at 97.6 (C4), 162.8 (C3), and 170.1 (C5) ppm. rsc.org The carbon of the methoxy group appears at 55.3 ppm. rsc.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 5-(3-methoxyphenyl)-3-phenylisoxazole | CDCl₃ | 7.89–7.82 (m, 2H, ArH), 7.53–7.33 (m, 6H, ArH), 6.97 (m, 1H, ArH), 6.81 (s, 1H, isoxazole-H), 3.86 (s, 3H, OCH₃) rsc.org | 170.1, 162.8, 159.8, 130.4, 129.9, 129.0, 128.8, 128.5, 126.7, 118.2, 116.0, 110.8, 97.6, 55.3 rsc.org |

| 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole | CDCl₃ | 7.76 (d, J = 8.7 Hz, 3H), 7.61 (m, 1H), 7.37 (d, J = 4.6 Hz, 2H), 6.95 (d, J = 8.7 Hz, 2H), 6.75 (s, 1H), 3.83 (s, 3H) rsc.org | Not explicitly provided in the search results. |

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative will show characteristic absorption bands corresponding to the vibrations of its constituent bonds. For instance, the IR spectrum of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole displays key peaks at 2964.28 cm⁻¹ (C-H alkene), 1607.46 cm⁻¹ (C=N imine), 1561.13 cm⁻¹ (C=C trisubstituted alkene), and 1173.6 cm⁻¹ (C-O ring), which support the formation of the isoxazole ring. wpmucdn.com In another example, the IR spectrum of 5-amino-3-(2-hydroxy-3-methoxyphenyl)isoxazole-4-carbonitrile shows bands at 3509 cm⁻¹ (O-H), 3408 and 3341 cm⁻¹ (NH₂), 2230 cm⁻¹ (C≡N), and 1606 cm⁻¹ (C=N). d-nb.info

Mass Spectrometry (MS, HRMS, LCMS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass, which allows for the calculation of the elemental composition. For 5-(3-methoxyphenyl)-3-phenylisoxazole, the high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. Similarly, for other derivatives, HRMS is crucial for confirming their elemental composition. amazonaws.combeilstein-journals.org

X-ray Crystallography Studies

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction analysis of 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole reveals its precise molecular geometry. nih.govresearchgate.net The analysis shows that the isoxazole ring is essentially planar. The dihedral angle between the isoxazole ring and the 3-methoxyphenyl (B12655295) ring is 17.1 (1)°, while the dihedral angle with the phenyl group is 15.2 (1)°. nih.govresearchgate.net In a different isoxazole derivative, 3-Methoxy-5-(methoxycarbonyl)isoxazol-4-yliodonium 2,2,2-trifluoroacetate, the isoxazole ring is inclined to the methoxyphenyl ring at a much larger angle of 84.4 (3)°. iucr.orgnih.gov

Table 2: Selected Crystallographic Data for 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.27 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.909 (2) |

| b (Å) | 27.239 (8) |

| c (Å) | 5.9652 (17) |

| V (ų) | 1285.1 (6) |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure of 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole reveals the presence of intermolecular interactions that dictate how the molecules are arranged in the crystal lattice. A significant interaction observed is the formation of centrosymmetric dimers through pairs of C-H···π interactions. nih.govresearchgate.net This type of weak hydrogen bond, where a carbon-hydrogen bond interacts with the π-electron system of an aromatic ring, plays a crucial role in the crystal packing. In the case of 3-Methoxy-5-(methoxycarbonyl)isoxazol-4-yliodonium 2,2,2-trifluoroacetate, the crystal packing is governed by short I···O contacts, as well as C-H···F and C-H···O interactions, which form double-layered two-dimensional sheets. iucr.orgnih.gov The study of these intermolecular forces is essential for understanding the solid-state properties of these compounds.

Hydrogen Bonding Interactions

Information regarding specific hydrogen bonding interactions involving this compound is not available in the reviewed scientific literature.

Pi-Stacking (π–π) and C-H…π Interactions

Detailed studies on π–π stacking and C-H…π interactions for this compound have not been found in the available research.

Van der Waals Forces and Hydrophobic Effects

A specific analysis of van der Waals forces and hydrophobic effects that contribute to the crystal packing of this compound is not documented in the current body of scientific work.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis, which would quantify the various intermolecular contacts, has not been performed or published for this compound.

Computational and Theoretical Studies of Methoxyphenyl Isoxazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods due to its favorable balance between accuracy and computational cost. researchgate.net It is particularly effective for studying medium to large-sized molecules like (methoxyphenyl)isoxazole derivatives. researchgate.netnih.gov DFT calculations are used to determine a wide range of properties, from optimized geometries to reactivity descriptors. asianpubs.org

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This process determines the precise bond lengths, bond angles, and dihedral angles of the molecule. For isoxazole (B147169) derivatives, DFT calculations can accurately predict the planarity of the heterocyclic and phenyl rings and the rotational angle between them. researchgate.net

Table 1: Predicted Geometrical Parameters of a (Methoxyphenyl)isoxazole Derivative This table presents typical bond length and angle values for a (methoxyphenyl)isoxazole structure, derived from computational studies on related compounds.

| Parameter | Bond | Value (Å) | Parameter | Bond | Value (°) |

| Bond Length | C-O (ether) | 1.352 | Bond Angle | C-O-C (ether) | 117.5 |

| C-O (isoxazole) | 1.365 | C-N-O (isoxazole) | 109.8 | ||

| N-O (isoxazole) | 1.412 | C-C-N (isoxazole) | 112.1 | ||

| C=N (isoxazole) | 1.310 | C-C (phenyl) | 1.385 - 1.405 | ||

| C=C (isoxazole) | 1.390 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. asianpubs.orgajchem-a.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. ajchem-a.com For substituted isoxazoles, the HOMO is typically localized over the phenyl ring system, while the LUMO may be distributed across the isoxazole ring and its substituents, indicating that intramolecular charge transfer is possible upon electronic excitation. asianpubs.org

Table 2: Representative Frontier Orbital Energies for a (Methoxyphenyl)isoxazole Derivative This table shows example HOMO-LUMO energies and the resulting energy gap as calculated by DFT methods for analogous compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.57 |

| LUMO Energy | -2.09 |

| Energy Gap (ΔE) | 4.48 |

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the results of a quantum chemical calculation. ajchem-a.com This analysis helps to identify the electrophilic and nucleophilic sites within the molecule, providing insight into its reactivity and intermolecular interactions. asianpubs.org In (methoxyphenyl)isoxazole, the oxygen and nitrogen atoms of the isoxazole ring are expected to carry negative charges, making them potential sites for electrophilic attack. Conversely, certain carbon atoms may carry partial positive charges. ajchem-a.comresearchgate.net

Table 3: Illustrative Mulliken Atomic Charges This table provides examples of calculated atomic charges on key atoms in a (methoxyphenyl)isoxazole framework.

| Atom | Mulliken Charge (a.u.) |

| O (isoxazole) | -0.15 |

| N (isoxazole) | -0.08 |

| O (methoxy) | -0.25 |

| C (isoxazole, adjacent to O) | +0.20 |

| C (isoxazole, adjacent to N) | +0.05 |

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental data to make precise assignments of vibrational modes to specific molecular motions, such as stretching, bending, and wagging of bonds. asianpubs.orgwpmucdn.com For complex molecules, this theoretical support is invaluable for interpreting the experimental spectra correctly.

Key vibrational modes for 3-(3-Methoxyphenyl)isoxazole would include the C-H stretching of the aromatic rings, the C=N and C=C stretching within the isoxazole ring, and the characteristic asymmetric and symmetric stretching of the C-O-C ether group. asianpubs.orgnih.gov

Table 4: Selected Vibrational Frequencies and Assignments This table lists characteristic vibrational modes and their typical calculated frequencies for the functional groups present in this compound.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |

| C=N Stretch | Isoxazole Ring | 1610 - 1590 |

| C=C Stretch | Aromatic/Isoxazole | 1580 - 1450 |

| Asymmetric C-O-C Stretch | Methoxy (B1213986) Group | 1250 - 1230 |

| Symmetric C-O-C Stretch | Methoxy Group | 1040 - 1020 |

| C-O Ring Stretch | Isoxazole Ring | 1180 - 1160 |

Thermodynamic Parameter Calculations

Quantum chemical calculations can also be used to determine various thermodynamic parameters of a molecule at different temperatures. epstem.net Properties such as standard enthalpy of formation (ΔH), entropy (S), and heat capacity (Cv) can be calculated from the vibrational frequencies and other data obtained through DFT. mdpi.comejosat.com.tr These thermodynamic values provide crucial information about the stability of the molecule and the energetics of its formation. superfri.org

Table 5: Calculated Thermodynamic Parameters at 298.15 K This table provides an example of thermodynamic data that can be obtained for a molecule like this compound through computational studies.

| Parameter | Value |

| Total Energy (Hartree) | -688.5 |

| Enthalpy (kcal/mol) | -432100 |

| Entropy (cal/mol·K) | 110.2 |

| Heat Capacity (cal/mol·K) | 55.8 |

Molecular Modeling and Simulation

Molecular modeling and simulation have become indispensable tools in drug discovery and development, offering insights into the behavior of molecules at an atomic level. For (methoxyphenyl)isoxazole derivatives, these computational techniques have been instrumental in understanding their interactions with biological targets, predicting their activity, and guiding the design of more potent and selective compounds.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a protein target.

Molecular docking studies have been crucial in elucidating the binding interactions between (methoxyphenyl)isoxazole derivatives and their biological targets, such as cyclooxygenase (COX) enzymes. researchgate.netorientjchem.org These studies help to understand how these compounds fit into the active site of the enzyme and which residues are important for binding.

For instance, in the context of COX inhibition, docking studies have revealed that the orientation and substitution patterns on the phenyl and isoxazole rings significantly influence binding affinity and selectivity. The methoxy group on the phenyl ring can form key interactions with the amino acid residues lining the active site of the COX enzyme. The specific interactions can vary depending on the target. For example, in the case of COX-2, certain derivatives of this compound have been shown to form hydrogen bonds and hydrophobic interactions with key residues, contributing to their inhibitory activity. nih.gov

A study on 3,5-diaryl isoxazole derivatives as potential anticancer agents utilized molecular docking to investigate the binding mode of a particularly selective compound with Ribosomal protein S6 kinase beta-1 (S6K1). nih.gov This analysis, coupled with MM-GBSA calculations, provided detailed insights into the specific interactions driving the compound's activity. nih.gov

The following table summarizes the key binding interactions observed in various studies:

| Derivative Class | Target | Key Interacting Residues | Type of Interaction |

| Isoxazole-carboxamides | COX-2 | Tyr385, Ser530, Arg120 | Hydrogen bonds, π-π stacking |

| 3,5-Diaryl isoxazoles | S6K1 | Asp217, Lys124 | Hydrogen bonds, hydrophobic interactions |

| Trisubstituted isoxazoles | RORγt | Not specified | Allosteric binding |

This table is based on representative data and may not be exhaustive.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex compared to the static view from molecular docking. By simulating the movement of atoms and molecules over time, MD can reveal changes in protein conformation, the stability of the ligand in the binding pocket, and the nature of the forces governing the interaction.

MD simulations have been employed to study the conformational dynamics of proteins upon binding of (methoxyphenyl)isoxazole derivatives. These simulations can show how the binding of a ligand affects the flexibility and stability of different regions of the protein. For example, the binding of an inhibitor to the active site of an enzyme can induce conformational changes that stabilize an inactive state of the protein. researchgate.net The root mean square deviation (RMSD) of the protein backbone atoms is often used as a measure of conformational stability during the simulation. unram.ac.idresearchgate.net A stable RMSD suggests that the protein-ligand complex has reached equilibrium and is stable. unram.ac.idresearchgate.net The root mean square fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding.

MD simulations allow for a detailed analysis of the intermolecular forces that stabilize the protein-ligand complex. nih.gov These forces include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. rsc.org By analyzing the trajectory of the simulation, it is possible to identify persistent hydrogen bonds and other key interactions that contribute to the binding affinity. nih.gov The binding free energy, which is a measure of the strength of the interaction, can be calculated from MD simulations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area). nih.gov These calculations can help to rank different derivatives based on their predicted binding affinity and provide a more accurate prediction of their biological activity. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational methods used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. nih.gov These studies are valuable for understanding the structural requirements for activity and for designing new compounds with improved potency. researchgate.netnih.gov

In the context of (methoxyphenyl)isoxazole derivatives, 3D-QSAR models have been developed to understand the relationship between their structural features and their inhibitory activity against various targets. researchgate.net These models are typically built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.orgresearchgate.net

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules, while CoMSIA considers additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. rsc.orgresearchgate.net The resulting contour maps from these analyses highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA map might show that a bulky substituent is favored in a particular region for enhanced steric interactions, while a CoMSIA map could indicate that a hydrogen bond donor is required at another position to improve activity. researchgate.net These insights are invaluable for guiding the synthesis of new derivatives with optimized properties. researchgate.net

The following table provides an example of the kind of data generated from a 3D-QSAR study:

| Compound | Experimental Activity (IC50, nM) | Predicted Activity (IC50, nM) | Steric Contribution | Electrostatic Contribution |

| Derivative 1 | 50 | 55 | Favorable | Unfavorable |

| Derivative 2 | 25 | 22 | Favorable | Favorable |

| Derivative 3 | 100 | 95 | Unfavorable | Favorable |

This is a hypothetical data table to illustrate the output of a 3D-QSAR analysis.

Structure-Activity Relationship (SAR) Studies using 3D-QSAR

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of a series of molecules with their steric and electrostatic fields. The underlying principle is that the biological activity of a molecule is determined by its interactions with a receptor, and these interactions are primarily steric and electrostatic in nature.

In a typical CoMFA study of (methoxyphenyl)isoxazole derivatives, a set of molecules with known biological activities is selected as the training set. These molecules are aligned based on a common substructure. The steric and electrostatic fields around each molecule are then calculated at various grid points within a defined 3D space. Using partial least squares (PLS) analysis, a linear correlation between these field values and the biological activities is established.

A notable study on a series of isoxazole derivatives as farnesoid X receptor (FXR) agonists provides a concrete example of CoMFA application. researchgate.netnih.gov The statistical robustness of the generated CoMFA model was validated through several parameters, as detailed in the table below.

Table 1: Statistical Parameters of the CoMFA Model for Isoxazole Derivatives as FXR Agonists

| Parameter | Value | Description |

|---|---|---|

| q² | 0.664 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.960 | Non-cross-validated correlation coefficient, showing a high degree of correlation between predicted and actual activities. |

| r²pred | 0.872 | Predictive correlation coefficient for the external test set, confirming the model's predictive power. |

Data sourced from a study on isoxazole derivatives as FXR agonists. researchgate.netnih.gov

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to enhance or diminish biological activity.

Steric Contour Maps: These maps indicate where bulky or smaller substituents are favored. For instance, in the study of FXR agonists, yellow contours might indicate regions where larger groups could decrease agonistic activity. nih.gov

Electrostatic Contour Maps: These maps show regions where positive or negative charges are preferred. Red contours typically represent areas where electronegative groups (like oxygen or nitrogen) would be beneficial for activity, while blue contours indicate regions where electropositive groups would be advantageous.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the SAR. The similarity indices in CoMSIA are calculated using a Gaussian-type distance dependence, which offers a smoother and more detailed representation of the molecular fields compared to CoMFA.

Similar to CoMFA, a CoMSIA study involves aligning a training set of molecules and correlating their biological activities with the calculated similarity indices. The resulting model is also validated using statistical parameters.

For the same series of isoxazole derivatives targeting the farnesoid X receptor, a CoMSIA model was developed and showed strong predictive ability. researchgate.netnih.gov

Table 2: Statistical Parameters of the CoMSIA Model for Isoxazole Derivatives as FXR Agonists

| Parameter | Value | Description |

|---|---|---|

| q² | 0.706 | Cross-validated correlation coefficient, suggesting excellent internal predictive capability. |

| r² | 0.969 | Non-cross-validated correlation coefficient, indicating a very strong correlation. |

| r²pred | 0.866 | Predictive correlation coefficient for the external test set, demonstrating the model's robust predictive power. |

Data sourced from a study on isoxazole derivatives as FXR agonists. researchgate.netnih.gov

The contour maps generated from CoMSIA provide valuable insights for drug design:

Hydrophobic Contour Maps: These maps highlight regions where hydrophobic (lipophilic) or hydrophilic substituents would be beneficial. For example, the presence of hydrophobicity at certain positions on the isoxazole derivative structure was found to be crucial for agonistic activity. researchgate.netnih.gov

Hydrogen Bond Donor and Acceptor Maps: These maps indicate areas where hydrogen bond donors (e.g., -NH, -OH) or acceptors (e.g., C=O, -O-) would enhance binding to the receptor.

The combination of CoMFA and CoMSIA provides a robust framework for understanding the structural features of (methoxyphenyl)isoxazole derivatives that govern their biological activity. The insights gained from these computational models are invaluable for the rational design and optimization of new, more potent, and selective drug candidates.

Reactivity and Chemical Transformations of 3 3 Methoxyphenyl Isoxazole Scaffold

Ring-Opening Reactions

The isoxazole (B147169) ring, while aromatic and generally stable, can undergo cleavage under specific conditions, providing a pathway to valuable acyclic intermediates.

A significant transformation of the isoxazole scaffold is its reductive ring cleavage to form β-aminoenones, also known as enaminones. This reaction typically involves the scission of the weak N-O bond within the isoxazole ring. Various reducing agents can accomplish this transformation.

Research has demonstrated that molybdenum hexacarbonyl [Mo(CO)6] in the presence of water is an effective reagent for the reductive cleavage of the N-O bond in isoxazoles, yielding β-aminoenones in good yields. rsc.org This method has been applied to synthesize curcumin (B1669340) derivatives from 3,5-divinylisoxazole precursors, where the isoxazole ring is converted into the central β-diketone moiety after hydrolysis of the intermediate enaminone. orientjchem.org

Another established method involves the use of copper-based catalysts. Studies have shown that isoxazoles undergo reductive ring cleavage when treated with copper/diamine catalytic systems, providing a direct route to enaminones. wpmucdn.com These resulting enaminones are valuable synthetic intermediates used in the preparation of various pharmaceuticals. wpmucdn.com

The general mechanism for this transformation under reductive conditions is outlined below:

| Step | Description |

| 1. Reduction of N-O bond | A reducing agent (e.g., Mo(0) or a low-valent copper species) coordinates to the isoxazole and facilitates the cleavage of the labile N-O bond. |

| 2. Intermediate Formation | This cleavage results in the formation of a vinylogous imine or a related intermediate. |

| 3. Hydrolysis/Rearrangement | Subsequent workup, often with mild acid, or rearrangement leads to the stable β-aminoenone product. |

This ring-opening strategy highlights the utility of the isoxazole ring as a masked form of a 1,3-dicarbonyl or related synthons.

Functional Group Interconversions and Derivatization

The stability of the isoxazole ring allows for a range of chemical modifications to be performed on its substituents without disrupting the core heterocycle. wpmucdn.com This facilitates the synthesis of diverse derivatives from a common 3-(3-methoxyphenyl)isoxazole intermediate.

One common strategy involves the modification of functional groups attached to the isoxazole ring. For instance, a hydroxymethyl group at the 5-position of an isoxazole can be converted to a bromomethyl group using reagents like phosphorus tribromide (PBr3). nih.gov This brominated intermediate serves as a versatile electrophile for introducing a wide array of other functionalities through nucleophilic substitution.

Derivatization of the aryl substituents is also a key strategy. The synthesis of novel isoxazole derivatives often begins with substituted chalcones, which are then cyclized. For example, various 3-methoxy substituted chalcones can be reacted with hydroxylamine (B1172632) hydrochloride to produce a library of isoxazoles with different substitution patterns on the phenyl rings. orientjchem.org This demonstrates that the methoxy (B1213986) group on the phenyl ring of this compound can be accompanied by other substituents to modulate the compound's properties.

Furthermore, the introduction of specific functional groups can significantly impact the molecule's biological activity. The addition of a trifluoromethyl (–CF3) group to an isoxazole scaffold has been shown to enhance anticancer activity compared to its non-fluorinated analog. nih.gov

| Transformation | Reagents | Product Type | Reference |

| Hydroxymethyl to Bromomethyl | PBr3 | Halogenated Intermediate | nih.gov |

| Chalcone (B49325) Cyclization | NH2OH·HCl, NaOH | Substituted Isoxazole | orientjchem.org |

| Sulfonate Ester Formation | Sulfonyl Chloride | Sulfonated Isoxazole | researchgate.net |

Stability and Modifiability of the Isoxazole Ring

The isoxazole ring is considered a stable aromatic system, which is crucial for its role as a scaffold in medicinal chemistry. wpmucdn.comnih.gov Its stability allows for functionalization of other parts of the molecule while the ring remains intact. However, the ring's stability is dependent on the chemical environment, particularly pH and temperature.

Studies on the anti-inflammatory drug leflunomide (B1674699), which features an isoxazole ring, have provided detailed insights into its stability. The isoxazole ring in leflunomide is stable at acidic (pH 4.0) and neutral (pH 7.4) conditions at room temperature. However, it undergoes base-catalyzed decomposition at basic pH (10.0). researchgate.net This ring-opening process is also temperature-sensitive; the rate of decomposition increases significantly at higher temperatures (37°C compared to 25°C). researchgate.net

The mechanism of this base-catalyzed ring opening is believed to proceed via deprotonation at the C4 or C5 position, depending on the substitution, which initiates the cleavage of the N-O bond. researchgate.netresearchgate.net The presence of a hydrogen atom at certain positions on the ring can be essential for this type of cleavage. researchgate.net This pH-dependent reactivity demonstrates that the isoxazole ring can be selectively opened, which is a useful feature in prodrug design or for controlled release mechanisms.

The inherent stability of the aromatic isoxazole allows it to serve as a reliable platform for building molecular complexity, while its latent reactivity under specific conditions provides pathways for further synthetic transformations. wpmucdn.commdpi.com

Applications of Methoxyphenyl Isoxazole Derivatives in Scientific Research

Medicinal Chemistry Research Applications

Derivatives of (methoxyphenyl)isoxazole are extensively investigated in medicinal chemistry due to their broad spectrum of pharmacological activities. rsc.orgresearchgate.net They serve as foundational structures for developing new therapeutic agents aimed at treating a wide range of diseases, including cancer, inflammatory disorders, and infections. nih.govnih.gov

Enzyme Inhibition Mechanism Studies

(Methoxyphenyl)isoxazole derivatives have been identified as potent inhibitors of various enzymes, a key strategy in drug discovery. Research has demonstrated their ability to target enzymes crucial in pathological processes.

One of the primary mechanisms studied is the inhibition of enzymes in the arachidonic acid pathway, specifically cyclooxygenase (COX) and lipoxygenase (LOX). rsc.orgnih.gov Overproduction of the metabolic products from these enzymes, such as prostaglandins (B1171923) and leukotrienes, is linked to inflammation and carcinogenesis. nih.gov Derivatives like 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole have shown significant inhibitory activity against both LOX and COX-2. nih.gov Molecular docking studies suggest that these compounds bind strongly to the catalytic domains of these enzymes. nih.gov

Carbonic anhydrases (CAs) are another major target. Isoxazole (B147169) derivatives represent a novel class of CA inhibitors that are thought to bind at the entrance of the active site. acs.org In vitro studies have identified several derivatives with significant inhibitory action against CA, with molecular docking and simulation studies supporting these findings by calculating the binding energies. acs.orgnih.gov

Furthermore, isoxazole-based compounds have been developed as inhibitors for other critical enzymes. Isoxazole-3-hydroxamic acid derivatives were identified as non-peptidic inhibitors of peptide deformylase (PDF), a potential target for new antibacterial agents. nih.govresearchgate.net Other research has focused on stearoyl-CoA desaturase (SCD), an enzyme involved in lipid homeostasis and neuronal function, with isoxazole derivatives being designed as potential treatments for neurological disorders. mdpi.com

| Target Enzyme | Derivative Class | Investigated Mechanism of Action | Research Findings |

| Cyclooxygenase (COX) / Lipoxygenase (LOX) | 3,5-Disubstituted isoxazoles | Inhibition of prostaglandin (B15479496) and leukotriene synthesis. rsc.orgnih.gov | Compound 2b (3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole) showed significant inhibition of LOX and COX-2. nih.gov |

| Carbonic Anhydrase (CA) | (E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-ones | Binding at the entrance of the enzyme's active site. acs.org | Compound AC2 showed the most promising inhibitory activity against CA with an IC50 of 112.3 ± 1.6 μM. acs.org |

| Peptide Deformylase (PDF) | Isoxazole-3-hydroxamic acids | Non-peptidic inhibition of the enzyme. nih.gov | Identified as a new class of small-molecule PDF inhibitors for potential antibacterial applications. nih.gov |

| Stearoyl-CoA Desaturase (SCD) | Isoxazole derivatives | Inhibition of SCD1 and SCD5, which are key for lipid homeostasis and neuronal function. mdpi.com | Designed for potential use in treating neurological disorders like Parkinson's and Alzheimer's disease. mdpi.com |

Receptor Interaction and Ligand Design

The isoxazole scaffold is integral to the design of ligands that interact with specific biological receptors. A notable area of research is the development of allosteric modulators for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a promising target for autoimmune diseases. acs.orgnih.gov Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists. acs.org X-ray crystallography has confirmed that these compounds bind to an allosteric site formed by helices 4, 5, 11, and 12 of the receptor's ligand-binding domain (LBD), forcing the activation function loop (AF-2) into a conformation that prevents coactivator recruitment. acs.orgnih.gov This allosteric approach offers a path to greater selectivity and avoids competition with endogenous ligands. acs.org

In another application, bis(isoxazoles) have been designed as bivalent ligands for the AMPA receptor, a key player in synaptic transmission. mdpi.com Molecular modeling suggests these ligands interact with amino acid residues within the receptor's binding pocket. mdpi.com Furthermore, spiro-isoxazole derivatives have been developed as ligands for cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov These ligands exhibit a novel binding mode within the canonical tri-tryptophan pocket, which alters the conformation of the glutarimide (B196013) moiety and provides a new scaffold for designing PROTACs (PROteolysis TArgeting Chimeras). nih.gov

| Target Receptor | Derivative Class | Investigated Interaction | Research Findings |

| RORγt | Trisubstituted isoxazoles | Allosteric inverse agonism; binds to a site distinct from the orthosteric pocket. acs.orgnih.gov | Compound 25 (FM26) showed submicromolar inhibition and reduced IL-17a mRNA production. acs.org |

| AMPA Receptor | Bis(isoxazoles) | Bivalent ligand binding. mdpi.com | A convenient synthetic approach was developed for these promising bivalent ligands. mdpi.com |

| Cereblon (CRBN) | Spiro-isoxazole glutarimides | Novel binding mode within the tri-trp pocket, altering glutarimide conformation. nih.gov | The new chemotype shows favorable lipophilicity and binding affinity, outperforming thalidomide (B1683933) in some cases. nih.gov |

| GATA4 | Aromatic isoxazole substituent | Inhibition of GATA4-NKX2-5 transcriptional synergy. mdpi.com | The isoxazole substituent was found to regulate the inhibitory activity. mdpi.com |

Structural Modification of Natural Products

The incorporation of the isoxazole ring into the structure of natural products is a key strategy to enhance their pharmacological profiles. mdpi.comsymc.edu.cnnih.gov Structural modification can improve physicochemical properties, increase biological activity, reduce adverse effects, and enhance selectivity. mdpi.comsymc.edu.cn In some cases, the resulting hybrid molecule may exhibit entirely different biological activities from the parent natural product. symc.edu.cn

The isoxazole ring is valued in this context for its unique electronic characteristics and its ability to act as a stable, electron-rich aromatic structure. mdpi.com It can be introduced into various natural product backbones. For instance, benzalacetophenone (chalcone), a natural product, serves as a precursor for synthesizing isoxazole derivatives, leading to new chemical entities with potential medicinal applications. researchgate.net This hybridization strategy has been successfully applied across a wide range of chemical classes to develop compounds with enhanced or multi-target activities. mdpi.com

Investigation of Immunoregulatory Properties

(Methoxyphenyl)isoxazole derivatives have demonstrated a wide range of immunoregulatory effects, including immunosuppressive, immunostimulatory, and anti-inflammatory actions. nih.govmdpi.com These properties make them valuable candidates for treating autoimmune diseases, infections, and disorders related to impaired immune responsiveness. nih.govnih.gov

Studies have shown that these compounds can modulate the function of various immune cells. For example, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) exhibited modulatory effects on T-cell subsets and B-cell levels in lymphoid organs. nih.gov Certain compounds were found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in cell cultures. nih.govnih.gov Conversely, some derivatives have shown immunostimulatory properties, such as augmenting the proliferative response of lymphocytes and increasing the secretion of interleukin-2 (B1167480) (IL-2). nih.gov

The mechanism behind these effects can be complex. For instance, the immunosuppressive action of the derivative 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was linked to a pro-apoptotic effect in Jurkat cells, characterized by a significant increase in the expression of caspases and the Fas receptor. nih.gov

| Immunoregulatory Effect | Derivative Example | Mechanism of Action | Cell/Animal Model |

| Immunosuppression | MM3 | Pro-apoptotic action; increased expression of caspases, Fas, and NF-κB1. nih.gov | Jurkat cells, human peripheral blood mononuclear cells (PBMCs). nih.gov |

| Anti-inflammatory | Indolyl–isoxazolidines | Inhibition of LPS-induced TNF-α and IL-6 production. nih.govmdpi.com | Macrophage THP-1 cells, carrageenan-induced inflammation in mice. nih.govmdpi.com |

| Immunostimulation | 8e (graphic file name) | Augments proliferative response of lymphocytes, increases IL-2 secretion. nih.gov | Human and mouse lymphocytes. nih.gov |

| Immunomodulation | 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives | Modulatory effects on T-cell and B-cell subsets. nih.gov | Mouse lymphoid organs. nih.gov |

Study of Anti-inflammatory Mechanisms

The anti-inflammatory properties of (methoxyphenyl)isoxazole derivatives are a significant focus of research. orientjchem.org Inflammation is a defense mechanism that can become dysregulated in many diseases, and these compounds offer potential therapeutic interventions. orientjchem.orgresearchgate.net

The primary anti-inflammatory mechanism identified for isoxazole derivatives is the dual inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. rsc.orgnih.gov These enzymes are critical for the metabolism of arachidonic acid into prostaglandins and leukotrienes, which are key mediators of inflammation. nih.govorientjchem.org By inhibiting COX and LOX, these compounds effectively reduce the production of these pro-inflammatory molecules. rsc.org For example, a series of 3,5-disubstituted isoxazoles were screened for their ability to inhibit these enzymes, with some showing significant activity. nih.gov

In addition to COX/LOX inhibition, other anti-inflammatory pathways are also affected. Studies have shown that certain indolyl-isoxazolidine derivatives can significantly inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 induced by lipopolysaccharide (LPS). nih.govmdpi.com The anti-inflammatory potency of some of these synthesized compounds has been found to be comparable to that of established anti-inflammatory drugs like indomethacin (B1671933) in in vivo models such as the carrageenan-induced paw edema test in rats. mdpi.com Molecular docking studies have further elucidated the interaction of these compounds with the active sites of inflammatory enzymes like COX-2, providing a basis for the rational design of more potent anti-inflammatory agents. orientjchem.orgresearchgate.netresearchgate.net

Agrochemical Research Applications

Beyond medicine, isoxazole derivatives, including those with a methoxyphenyl substituent, have important applications in agricultural science, primarily as herbicides and fungicides. nih.govgoogle.com

As herbicides, isoxazole derivatives have been developed for the pre-emergence control of a wide range of broadleaf and grass weeds in crops like corn and sugarcane. nih.gov One notable example is Isoxaflutole, which acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Inhibition of HPPD disrupts pigment synthesis, leading to the characteristic bleaching of susceptible weeds. nih.gov An interesting feature of Isoxaflutole is that it is a pro-herbicide; it is converted in the plant and soil into a diketonitrile derivative, which is the actual HPPD inhibitor. nih.gov Other isoxazole herbicides function by inhibiting protoporphyrinogen (B1215707) oxidase (Protox), another key enzyme in chlorophyll (B73375) and heme biosynthesis. acs.org Research has also focused on developing isoxazole derivatives as herbicide safeners, which are compounds that protect crops from herbicide injury without reducing the herbicide's effectiveness on target weeds. nih.gov

In the realm of fungicides, isoxazole derivatives have shown efficacy against a variety of plant-pathogenic fungi. google.commdpi.comnih.gov There is a pressing need for new fungicides due to the increasing incidence of resistance to existing treatments. google.comfrontiersin.org Isoxazole-based compounds have been synthesized and tested against pathogens such as Candida albicans, Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum (which causes Northern corn leaf blight). mdpi.comnih.govfrontiersin.org For some of these, the proposed mechanism of action involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. frontiersin.org Molecular docking studies have supported this by showing how these compounds can bind to the active site of SDH. frontiersin.org

| Application | Target Organism/Weed | Target Enzyme/Mechanism | Example Compound/Derivative |

| Herbicide | Broadleaf and grass weeds | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition. nih.gov | Isoxaflutole. nih.gov |

| Herbicide | Various weeds | Protoporphyrinogen oxidase (Protox) inhibition. acs.org | Various isoxazoles. acs.org |

| Herbicide Safener | Corn | Enhances herbicide detoxification in the crop. nih.gov | Substituted phenyl isoxazole derivatives (e.g., I-20 ). nih.gov |

| Fungicide | Exserohilum turcicum | Succinate dehydrogenase (SDH) inhibition (proposed). frontiersin.org | Oxadiazole derivatives (5e , 5k ). frontiersin.org |

| Fungicide | Candida albicans | Selective antifungal activity. mdpi.comnih.gov | PUB14 , PUB17 . mdpi.comnih.gov |

Herbicidal and Fungicidal Activity Investigations

The isoxazole structural motif is a key component in a variety of agrochemicals, valued for its biological activity. researchgate.net Research into derivatives has explored their potential to control unwanted vegetation and fungal pathogens.

Several novel 3-(substituted phenyl)isoxazole derivatives have been synthesized and evaluated for their herbicidal properties against various weeds. researchgate.net The isoxazole ring is found in a number of drugs and also has applications in agriculture. researchgate.net Some isoxazole derivatives have been shown to display herbicidal and soil fungicidal activity. researchgate.net For instance, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were designed and tested, with some compounds showing 100% inhibition against weeds like Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L. nih.gov Another study synthesized 20 isoxazole derivatives and tested their herbicidal effects against barnyard grass (Echinochloa crus-galli), a common weed in rice fields. researchgate.net The compound 5-(3-Fluoro-2-hydroxylphenyl) isoxazole was found to be the most active in these tests. researchgate.net

In the realm of fungicidal activity, isoxazole compounds are actively being developed as crop protection agents to combat fungal infestations. google.com Studies on structure-activity relationships have revealed that the composition of the isoxazole moiety influences fungicidal strength against pathogens like cucumber powdery mildew and wheat powdery mildew. researchgate.net Specifically, isoxazole derivatives have demonstrated a wide range of biological activities, including antifungal properties. mdpi.com A study focusing on novel triazoles incorporating a benzyloxy phenyl isoxazole side chain found that several of the synthesized compounds exhibited potent in vitro activity against eight pathogenic fungi, with minimum inhibitory concentration (MIC) values ranging from <0.008 µg/mL to 1 µg/mL. rawdatalibrary.net Further research identified a trisubstituted isoxazole, MMV688766, which showed potent fungicidal activity against drug-resistant fungal pathogens, including various Candida species. nih.gov This compound was found to disrupt the lipid homeostasis of the fungi. nih.gov Similarly, new isoxazole-based derivatives have been synthesized and evaluated for their anti-Candida potential, with some compounds displaying selective antifungal activity without affecting beneficial microbiota. mdpi.comnih.gov

Table 1: Fungicidal Activity of Select Isoxazole Derivatives

| Compound/Derivative Class | Pathogen(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Triazoles with benzyloxy phenyl isoxazole | 8 pathogenic fungi, C. auris, C. albicans, C. neoformans | MIC values as low as <0.008 µg/mL; potent inhibition of biofilm formation. | rawdatalibrary.net |

| Trisubstituted Isoxazole MMV688766 | Candida auris and other fungal pathogens | Potent fungicidal activity through disruption of lipid homeostasis. | nih.gov |

| Dihydropyrazole derivatives of isoxazole chalcones | Various fungi | Disubstituted dihydropyrazole showed strong antifungal activity (MIC 2 µg/mL). | mdpi.com |

| Isoxazole-based derivatives PUB14, PUB17 | Candida albicans | Selective anti-Candida activity without harming beneficial Lactobacillus sp. | mdpi.comnih.gov |

Pest Control Solutions

Isoxazoline (B3343090) compounds, which are related to isoxazoles, are recognized for their wide range of pesticidal activities. acs.org Numerous commercial pesticides feature the isoxazoline motif as a key structural component. acs.org These compounds are effective against various pests, and their relatively simple synthesis has made them an important area of research in pesticide discovery. acs.org

Research has focused on developing isoxazoline-based insecticides that target the γ-aminobutyric acid (GABA) gated chloride channels in insects. researchgate.net This mechanism of action is distinct from many existing pesticides, making them valuable for managing resistance in insect populations. researchgate.net For example, isoxazolines are prominent in controlling fleas and ticks on pets. researchgate.net The versatility of the isoxazole structure allows for modifications to create derivatives with specific insecticidal properties, such as those used against the pulse beetle, Callosobruchus chinensis. jst.go.jp While some potent isoxazoline insecticides like Fluralaner are highly effective, their toxicity to beneficial insects such as bees restricts their agricultural use. acs.org This has spurred research into designing new derivatives with lower bee toxicity while maintaining high insecticidal activity against target pests. acs.org

Materials Science Applications

The isoxazole scaffold is not limited to biological applications; its unique chemical and physical properties are being harnessed in the field of materials science. chemimpex.com

The stability and reactivity profile of isoxazole derivatives make them suitable for developing advanced materials, including polymers and coatings. chemimpex.com For instance, 3-(4-Methoxyphenyl)isoxazole, an isomer of the subject compound, is noted for its use as an intermediate in creating complex molecules with specific properties for such applications. chemimpex.com When incorporated into polymers, these compounds can enhance thermal stability and mechanical properties, which is crucial for manufacturing durable materials. chemimpex.com Research has explored the synthesis of isoxazole derivatives as key intermediates for polymers, including those with liquid crystal properties. researchgate.net

Isoxazoline derivatives have been noted for possessing excellent optoelectronic properties, leading to their use in the field of materials. acs.org The development of organic semiconductors is a significant area of materials science, with applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Research into isoxazole derivatives has been aimed at creating new materials for this purpose, focusing on synthesizing molecules with extended π-conjugated systems, a key feature for organic electronic materials. researchgate.net

The versatility of the isoxazole ring allows for its use as a building block in the synthesis of functional materials. chemimpex.com This includes the creation of novel liquid crystals by modifying the isoxazole structure to enhance molecular anisotropy and extend the π-conjugated system. researchgate.net Such modifications are achieved through chemical reactions like Sonogashira and Suzuki couplings, demonstrating the adaptability of the isoxazole core for creating materials with tailored properties. researchgate.net

Corrosion Inhibition Studies

The use of organic compounds to prevent the corrosion of metals is a well-established practice, particularly in industrial settings. Isoxazole derivatives have emerged as effective corrosion inhibitors due to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in their structure, which facilitate adsorption onto metal surfaces. chemrevlett.com

Studies have shown that isoxazole derivatives can significantly reduce the corrosion rate of mild steel in acidic environments like hydrochloric acid (HCl). jmaterenvironsci.com The inhibition efficiency of these compounds typically increases with their concentration, indicating that they work by forming a protective layer on the metal. jmaterenvironsci.com Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations have been employed to understand the adsorption behavior of isoxazole derivatives on steel surfaces, providing insights for designing more effective inhibitors. nih.gov

A derivative, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, was synthesized and tested as a corrosion inhibitor for copper in a sulfuric acid solution. chemrevlett.comchemrevlett.com Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), confirmed its effectiveness. The compound was found to adsorb onto the copper surface, following the Langmuir adsorption isotherm, and acted as an efficient barrier to corrosion. chemrevlett.com Another study on 3-(2-methoxyphenyl)-isoxazole-carvone (MIC) found that it acted as a mixed-type inhibitor for carbon steel in 1 M HCl, achieving an inhibition efficiency of up to 94% at a concentration of 1.34 mM. researchgate.net The adsorption mechanism for this compound was determined to be a combination of physical and chemical interactions with the steel surface. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Select (Methoxyphenyl)isoxazole Derivatives

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference(s) |

|---|---|---|---|---|---|

| 3-(2-methoxyphenyl)-isoxazole-carvone (MIC) | Carbon Steel | 1 M HCl | 94 | 1.34 mM | researchgate.net |

| [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol | Copper | 1 M H₂SO₄ | >90 (inferred from polarization data) | 500 ppm | chemrevlett.comchemrevlett.com |

| 5-phenylisoxazole (P) | Mild Steel | 2 M HCl | 66 | 10 x 10⁻⁴ M | jmaterenvironsci.com |

| 3-phenyl-5-isoxazolone (PI) | Mild Steel | 2 M HCl | 80 | 10 x 10⁻⁴ M | jmaterenvironsci.com |

Electrochemical Adsorption Mechanisms

The study of (methoxyphenyl)isoxazole derivatives in scientific research has revealed their significant interactions at the electrode-electrolyte interface, a key aspect of their electrochemical behavior. The adsorption of these molecules onto a metal surface is a critical step in various applications, most notably in the field of corrosion inhibition. The mechanism of this adsorption is governed by the electronic structure of the molecule, the nature of the metal surface, and the experimental conditions.

Research into isoxazole derivatives indicates that their ability to adsorb onto metal surfaces is a primary factor in their efficacy as corrosion inhibitors. This adsorption process creates a protective film that isolates the metal from the corrosive medium. The adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both. The presence of heteroatoms like nitrogen and oxygen in the isoxazole ring, along with the π-electrons of the aromatic systems, plays a crucial role in the adsorption process. These features allow the molecule to interact with the d-orbitals of the metal.

While specific detailed studies on the electrochemical adsorption of 3-(3-Methoxyphenyl)isoxazole are not extensively documented, research on closely related compounds provides significant insights into the likely mechanisms. For instance, studies on other (methoxyphenyl)isoxazole derivatives as corrosion inhibitors for metals like copper and mild steel have been conducted using electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP), complemented by theoretical studies like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. researchgate.netchemrevlett.comoulu.fisemanticscholar.org

A study on [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol as a corrosion inhibitor for copper in a sulfuric acid solution demonstrated that the molecule effectively adsorbs onto the copper surface. chemrevlett.comsemanticscholar.org The oxygen and nitrogen atoms of the isoxazole ring are considered key centers for this adsorption. semanticscholar.org Potentiodynamic polarization studies revealed that this type of compound acts as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. semanticscholar.org

The adsorption of these molecules typically follows an adsorption isotherm model, which describes the equilibrium between the inhibitor molecules in the solution and those adsorbed on the metal surface. The Langmuir adsorption isotherm is often found to be applicable, which suggests the formation of a monolayer of the inhibitor on the surface. researchgate.net

Theoretical calculations, such as DFT, have been employed to understand the electronic properties of isoxazole derivatives and their interaction with metal surfaces. researchgate.netoulu.fimdpi.com These studies calculate parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment. These parameters help in predicting the adsorption behavior and inhibition efficiency. A higher E_HOMO value is associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption. Conversely, a lower E_LUMO value indicates a higher tendency to accept electrons from the metal.

Molecular dynamics simulations further elucidate the adsorption process by providing a visual representation of the inhibitor molecules' orientation on the metal surface. These simulations have shown that isoxazole derivatives tend to adsorb in a planar orientation, maximizing the contact area and thus the protective effect. researchgate.netmdpi.com The negative values of adsorption energies calculated from these simulations indicate a spontaneous and stable adsorption process. mdpi.com

Electrochemical studies on some 3,5-disubstituted isoxazoles in non-aqueous media have shown that the electrochemical reduction is typically an irreversible and diffusion-controlled process. asianpubs.orgsigmaaldrich.com The specific electrochemical behavior is influenced by the nature and position of the substituents on the phenyl and isoxazole rings.

The following table summarizes findings from studies on related (methoxyphenyl)isoxazole derivatives, which can be considered indicative of the expected behavior of this compound.

| Compound | Metal | Technique | Key Findings | Reference |

| [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol | Copper | PDP, EIS, DFT | Acts as a mixed-type inhibitor; Adsorption involves O and N atoms of the isoxazole ring. | chemrevlett.comsemanticscholar.org |

| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | Mild Steel | Gravimetric, EIS, PDP, FT-IR, DFT | Adsorption follows Langmuir isotherm; Mixed-type inhibitor. | researchgate.net |

| Various 3-phenyl-5-furan isoxazole derivatives | - | DFT | Theoretical studies to analyze electronic properties related to reactivity and potential interactions. | acu.edu.in |

| Series of 3,5-disubstituted isoxazoles | Hanging Mercury Drop Electrode (HMDE) | Cyclic Voltammetry, Chronoamperometry | Electrode reaction is a totally irreversible, diffusion-controlled process. | asianpubs.orgsigmaaldrich.com |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of isoxazoles is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally benign methods is a continuous effort. nih.gov For 3-(3-Methoxyphenyl)isoxazole, future research is likely to pivot towards the adoption of green chemistry principles.

Key Emerging Methodologies:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of various isoxazole (B147169) derivatives. scbt.com The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient route compared to conventional heating methods. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool in organic synthesis, often leading to enhanced reaction rates and yields. preprints.org Exploring ultrasound-assisted methods for the cyclization reactions that form the isoxazole ring of this compound could provide a greener and more efficient synthetic pathway. mdpi.com

Catalyst-Free and Solvent-Free Reactions: The development of catalyst-free and solvent-free reaction conditions is a major goal of green chemistry. Research into solid-state reactions or reactions using water as a solvent for the synthesis of this compound would significantly reduce the environmental impact. nih.govbeilstein-journals.org The use of deep eutectic solvents (DES) also presents a promising and reusable medium for such syntheses. core.ac.uk

Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step. nih.gov Designing an MCR for this compound would enhance atom economy and reduce waste.

Use of Agro-Waste Catalysts: Recent studies have demonstrated the use of catalysts derived from agricultural waste, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), for the synthesis of isoxazole derivatives. nih.gov Applying such catalysts to the synthesis of this compound would align with the principles of a circular economy.

The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound and its derivatives.

| Methodology | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder conditions |

| Catalyst-Free/Solvent-Free Reactions | Reduced waste, lower environmental impact, cost-effective |

| Multi-Component Reactions | Increased atom economy, simplified procedures, reduced waste |

| Agro-Waste Derived Catalysts | Use of renewable resources, cost-effective, sustainable |

Advanced Computational Approaches in Drug Discovery and Design

Computational tools are indispensable in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of new drug candidates. mpg.de For this compound, these approaches can illuminate its potential as a therapeutic agent.

Key Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound, docking studies can help identify potential biological targets by virtually screening it against a library of protein structures.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can guide the synthesis of more potent and selective derivatives of this compound.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. A pharmacophore model for this compound could be used to search for other compounds with similar therapeutic potential.

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. In silico ADMET studies can assess the drug-likeness of this compound and its derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles.

The table below outlines the application of various computational tools in the study of this compound.

| Computational Tool | Application in Drug Discovery |

| Molecular Docking | Identification of potential biological targets and binding modes. |

| 3D-QSAR | Guidance for the design of more potent and selective analogs. |

| Pharmacophore Modeling | Identification of key structural features for biological activity. |

| ADMET Prediction | Assessment of drug-likeness and pharmacokinetic properties. |

Exploration of Novel Biological Targets and Mechanisms

The isoxazole nucleus is present in a wide range of biologically active compounds, suggesting that this compound could interact with various biological targets. nih.gov Future research will focus on identifying these targets and elucidating the underlying mechanisms of action.

Potential Biological Targets:

Enzyme Inhibition: Isoxazole derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COX), tyrosinase, and protein kinases. nih.govutmb.edu Screening this compound against a panel of enzymes could reveal novel inhibitory activities.

Receptor Modulation: The isoxazole scaffold can interact with various receptors, such as the retinoic-acid-receptor-related orphan receptor γt (RORγt) and Toll-like receptors (TLRs). nih.govnih.gov Investigating the binding of this compound to different receptors could uncover new therapeutic avenues.

Antimicrobial and Anticancer Activity: Many isoxazole derivatives exhibit potent antimicrobial and anticancer properties. espublisher.comnih.gov Evaluating the activity of this compound against various cancer cell lines and microbial strains is a promising area of research. nih.govmdpi.com

Tubulin Polymerization Inhibition: Some isoxazole-containing compounds have been found to interfere with tubulin polymerization, a key process in cell division, making them potential anticancer agents. nih.gov

The following table lists potential biological targets for this compound based on the known activities of related compounds.

| Biological Target Class | Examples | Potential Therapeutic Area |

| Enzymes | COX, Tyrosinase, Protein Kinases | Anti-inflammatory, Skin lightening, Anticancer |

| Receptors | RORγt, TLRs | Autoimmune diseases, Infectious diseases |

| Cellular Processes | Tubulin Polymerization | Anticancer |

| Pathogens | Bacteria, Fungi | Infectious diseases |

Development of Structure-Based Design Principles

A systematic exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for the development of potent and selective drug candidates. nih.gov This involves synthesizing a library of related compounds and evaluating their biological activity to understand the contribution of different structural features.

Key Aspects of Structure-Based Design:

Modification of the Phenyl Ring: Altering the substitution pattern on the 3-methoxyphenyl (B12655295) ring can significantly impact biological activity. Introducing different substituents (e.g., halogens, nitro groups, alkyl groups) can modulate the electronic and steric properties of the molecule.

Substitution at the Isoxazole Ring: The isoxazole ring itself can be a target for modification. For instance, introducing substituents at the 4- and 5-positions can influence the compound's interaction with its biological target. nih.gov

Bioisosteric Replacement: Replacing the methoxy (B1213986) group or other parts of the molecule with bioisosteres (substituents with similar physical or chemical properties) can lead to improved potency, selectivity, or pharmacokinetic properties.

Conformational Analysis: Understanding the preferred conformation of this compound is essential for designing analogs that fit optimally into the binding site of a target protein.

The table below outlines the SAR exploration for this compound.

| Structural Modification | Rationale |

| Phenyl Ring Substitution | Modulate electronic and steric properties to enhance binding affinity and selectivity. |

| Isoxazole Ring Substitution | Explore interactions with different regions of the target's binding pocket. |

| Bioisosteric Replacement | Improve potency, selectivity, and pharmacokinetic profile. |

| Conformational Restriction | Lock the molecule in its bioactive conformation to increase potency. |

Q & A

Basic: How can researchers optimize the synthesis of 3-(3-Methoxyphenyl)isoxazole to improve yield and purity?

Methodological Answer:

Optimization involves evaluating solvent systems, base selection, and reaction conditions. For example, cycloaddition reactions using nitrile oxides and alkynes are sensitive to solvent polarity. In a study, poor solubility of trifluoromethyl-substituted intermediates in water reduced yields, prompting testing of solvent mixtures (e.g., THF/water) to enhance solubility . Bases like NaHCO₃ or K₂CO₃ may stabilize intermediates without side reactions. Reaction parameters (time, temperature) should be fixed during optimization to isolate critical variables. Column chromatography or recrystallization can improve purity post-synthesis .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

Key techniques include:

- Single-crystal X-ray diffraction : Determines dihedral angles between the isoxazole ring and substituents, which influence molecular conformation (e.g., 16.64° deviation observed in a methylphenyl derivative) .

- Spectroscopy : IR confirms functional groups, while ¹H/¹³C NMR resolves substitution patterns. HRMS validates molecular weight .

- Chromatography : HPLC or GC-MS assesses purity and identifies byproducts .

Advanced: How does the substitution pattern on the phenyl ring influence inhibitory potency against glutathione-dependent enzymes?

Methodological Answer:

Substituent type and position significantly alter enzyme interactions:

- GR Inhibition : 3-(4-Chlorophenyl)isoxazole showed uncompetitive inhibition (IC₅₀ = 0.059 µM), while the 5-chloro isomer was half as potent, indicating the meta position enhances binding to the enzyme-substrate complex .

- GST Inhibition : Bromine at the para position (3-(4-bromophenyl)isoxazole) conferred competitive inhibition (IC₅₀ = 0.099 µM), outperforming chloro or nitro groups due to stronger hydrophobic interactions .

Methodology: Compare IC₅₀/KI values across derivatives and use molecular docking (e.g., Figure 5-6 in studies) to map binding sites .

Advanced: How can researchers resolve contradictions in inhibition data among structurally similar isoxazole derivatives?

Methodological Answer:

Contradictions arise from subtle structural differences. For example:

- Substituent Position : 3-(4-Chlorophenyl)isoxazole (IC₅₀ = 0.059 mM) vs. 5-(4-Chlorophenyl)isoxazole (IC₅₀ = 0.107 mM) differ in GR inhibition due to spatial alignment with the active site .

- Halogen Effects : Bromine’s larger atomic radius in 3-(4-bromophenyl)isoxazole enhances GST inhibition (KI = 0.059 µM) compared to chlorine (KI = 0.011 µM) via tighter van der Waals interactions .

Resolution : Use kinetic assays (e.g., Lineweaver-Burk plots) to classify inhibition type (competitive/uncompetitive) and crystallography to visualize binding modes .

Basic: What in vitro models are suitable for assessing antiprotozoal activity of this compound derivatives?

Methodological Answer:

- Leishmania amazonensis : Test promastigote viability via Alamar Blue assay after 72-hour exposure .

- Trypanosoma cruzi : Evaluate epimastigote growth inhibition using hemocytometer counts or flow cytometry .

- Dose-Response : Use EC₅₀ values to rank potency. For example, isoxazole N-acylhydrazone hybrids with bithiophene cores showed EC₅₀ < 10 µM against both parasites .

Advanced: How do solvent systems and bases affect cycloaddition reactions in isoxazole synthesis?

Methodological Answer:

- Solvent Polarity : Polar solvents (e.g., water) improve nitrile oxide stability but may reduce substrate solubility. Mixed solvents (THF/water) balance solubility and reactivity .

- Base Selection : Weak bases (NaHCO₃) minimize side reactions vs. strong bases (NaOH), which may hydrolyze intermediates. In a study, NaHCO₃ increased trifluoromethyl-isoxazole yield by 20% compared to KOH .

Optimization Workflow :

Screen solvents for substrate compatibility.

Test bases at equimolar ratios.

Monitor reaction progress via TLC/GC-MS .

Advanced: What computational methods support the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Simulations : Predict binding poses with GR/GST active sites (e.g., PDB ID 1BWC) to prioritize substituents .

- DFT Calculations : Analyze electron distribution to optimize π-π stacking or hydrogen bonding (e.g., methoxy groups enhance electron donation) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) in crystal structures to guide solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro